4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one literature review
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one literature review
An In-depth Technical Guide to 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one, a functionalized heterocyclic compound with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. While specific literature on this exact molecule is sparse, its structural motifs—a 2-pyridone core, an activated chloro leaving group, an electron-withdrawing nitro group, and an N-isopropyl substituent—allow for a detailed exploration of its probable synthesis, reactivity, and applications. This document serves as a foundational resource for researchers and drug development professionals, offering insights into its physicochemical properties, proposed synthetic methodologies, key chemical transformations, and safety protocols based on established principles and data from closely related analogues.
Introduction: A Privileged Scaffold for Chemical Innovation
The 2-pyridone ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and capacity for diverse functionalization make it an ideal starting point for the development of novel therapeutic agents. The subject of this guide, 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one, is a highly decorated derivative poised for significant utility.
The strategic placement of its functional groups dictates its chemical behavior:
-
4-Chloro Group: Positioned on an electron-deficient ring, this chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr), serving as an excellent leaving group for the introduction of a wide array of substituents.
-
3-Nitro Group: As a powerful electron-withdrawing group, it further activates the C4 position for SNAr reactions. Furthermore, it is a versatile functional handle that can be readily reduced to an amino group, opening a secondary vector for molecular elaboration.
-
N-Isopropyl Group: This substituent enhances lipophilicity, which can be crucial for modulating solubility and cell permeability. It also provides steric bulk that can influence reaction kinetics and the conformational preferences of downstream products.
This guide aims to consolidate the predicted and known chemistry surrounding this molecule to empower researchers to leverage its full synthetic potential.
Physicochemical and Spectroscopic Profile
While extensive experimental data is not publicly available, the key properties of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one can be tabulated based on supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 186375-92-0 | [1] |
| Molecular Formula | C₈H₉ClN₂O₃ | Inferred |
| Molecular Weight | 216.62 g/mol | Inferred |
| Appearance | Solid (predicted) | [1] |
| Purity | ≥95% | [1] |
| Predicted pKa | ~0.5 (for related pyridines) | [2] |
| Predicted Solubility | Insoluble in water | [2][3][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][6] |
Spectroscopic Analysis (Predicted):
-
¹H NMR: Protons on the pyridine ring would appear as distinct doublets in the aromatic region. The isopropyl group would exhibit a characteristic septet (CH) and a doublet (two CH₃).
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon of the pyridone ring at a significantly downfield shift.
-
IR Spectroscopy: Key stretches would include those for the C=O (pyridone), C-Cl, and the asymmetric and symmetric stretches for the NO₂ group.
Proposed Synthesis and Mechanistic Rationale
A logical and efficient synthesis of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one can be proposed based on standard heterocyclic transformations. The most plausible route involves the sequential functionalization of a 2-hydroxypyridine precursor. The causality for this pathway lies in the directing effects of the substituents and the need to install the thermally and chemically sensitive groups in a strategic order.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 4-Hydroxy-2-pyridone
-
To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 4-hydroxy-2-pyridone in portions, ensuring the temperature remains below 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring completion by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration to yield 4-hydroxy-3-nitro-2-pyridone.
Causality: Nitration is performed early to install the key activating group. Using a pyridone tautomer directs the nitration primarily to the 3-position due to the activating effect of the hydroxyl/oxo groups.
Step 2: Chlorination of 4-Hydroxy-3-nitro-2-pyridone
-
Suspend 4-hydroxy-3-nitro-2-pyridone in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully quench by pouring it slowly onto a mixture of ice and a neutralizing base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-3-nitropyridin-2(1H)-one.
Causality: The hydroxyl group is converted to a chloro group, which is a much better leaving group for subsequent SNAr reactions. POCl₃ is a standard and effective reagent for this transformation on pyridones.
Step 3: N-Isopropylation
-
Dissolve 4-Chloro-3-nitropyridin-2(1H)-one in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate or sodium hydride) followed by 2-bromopropane (isopropyl bromide).
-
Heat the mixture (e.g., 60-80 °C) and stir until the reaction is complete.
-
After cooling, partition the mixture between water and an organic solvent. The organic phase is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the final product.
Causality: This final step introduces the isopropyl group onto the pyridone nitrogen. This reaction is typically robust and installing the alkyl group last prevents it from interfering with the earlier chlorination and nitration steps.
Core Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one stems from its three primary reactivity hubs, which allow for orthogonal chemical modifications. The reactivity is primarily dictated by the electron-deficient nature of the pyridine ring[7].
Caption: Key reaction pathways for chemical diversification.
A. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This is the compound's most prominent reaction. The C4 position is highly electrophilic, making the chloro atom an excellent leaving group for substitution by a wide range of nucleophiles.[7]
-
With Amines: Reaction with primary or secondary amines (R¹R²NH) typically proceeds smoothly in the presence of a non-nucleophilic base (e.g., DIPEA) in a polar solvent to yield 4-amino-substituted pyridones.
-
With Thiols: Thiolates (RS⁻), generated from thiols and a base, are potent nucleophiles that readily displace the chloride to form 4-thioether derivatives.
-
With Alcohols/Phenols: Alkoxides or phenoxides (RO⁻) can also serve as nucleophiles, though often requiring more forcing conditions, to produce 4-ether analogues.
B. Reduction of the 3-Nitro Group
The nitro group can be selectively reduced to a primary amine, providing a crucial functional handle for further derivatization, such as amide or sulfonamide formation.
-
Standard Conditions: Common methods include catalytic hydrogenation (H₂ over Pd/C), or metal-acid combinations like iron in acetic acid or tin(II) chloride in HCl.[8] The choice of reagent is critical to avoid undesired side reactions, such as reduction of the pyridone ring.
C. Metal-Catalyzed Cross-Coupling Reactions
The C4-Cl bond is a suitable electrophile for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can install new aryl or vinyl groups at the C4 position.
-
Buchwald-Hartwig Amination: This provides an alternative to direct SNAr for forming C-N bonds, particularly with less nucleophilic amines.[9]
Potential Applications in Drug Discovery
While this specific molecule has not been extensively cited in drug discovery literature, its role as a versatile chemical intermediate is clear.[2][10][11] Its structural components are present in many advanced pharmaceutical agents. The presence of a halogenated heterocyclic core is a common feature in FDA-approved drugs, contributing to improved potency and metabolic stability.[12][13]
Potential therapeutic areas for derivatives include:
-
Kinase Inhibition: The 2-pyridone scaffold can act as a hinge-binding motif. The functional groups on the ring can be elaborated to target specific pockets within the ATP-binding site of kinases.[9]
-
Anti-inflammatory and Anti-peptic Ulcer Agents: Related nitropyridine structures have been investigated for these applications.[11]
-
Agrochemicals: The chloro-nitropyridine motif is also found in pesticides, where it can disrupt key biological processes in target organisms.[2]
Safety, Handling, and Storage
Based on safety data sheets (SDS) for structurally similar compounds like 4-chloro-3-nitropyridine, 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one should be handled as a hazardous substance.[14][15][16]
| Hazard Class | Statement |
| Acute Toxicity | Toxic if swallowed (H301).[5][14] May be harmful in contact with skin or if inhaled.[14] |
| Eye Damage | Causes serious eye damage (H318).[14][15] |
| Skin Irritation | May cause skin irritation.[17] |
| Respiratory Irritation | May cause respiratory system irritation.[14][17] |
Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure an eyewash station and safety shower are readily accessible.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[14]
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[14]
-
Spills: In case of a spill, evacuate the area. Collect the spilled material carefully using an absorbent material and place it in a sealed container for proper disposal.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
For long-term stability and to maintain product quality, store under an inert atmosphere (e.g., argon or nitrogen) and under refrigeration (2-8 °C).[5][14]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one represents a potent and versatile building block for chemical synthesis. Although not yet widely characterized in academic literature, its strategically functionalized 2-pyridone core provides multiple avenues for diversification. Through nucleophilic aromatic substitution, nitro group reduction, and cross-coupling reactions, this intermediate can serve as a valuable precursor for generating libraries of complex molecules aimed at drug discovery and materials science. Adherence to strict safety protocols is essential when handling this compound due to its presumed toxicity and irritant properties. This guide provides a foundational framework to support and encourage further investigation into the promising chemistry of this compound.
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